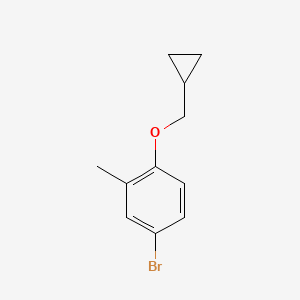
Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1361116-19-9. It has a molecular weight of 311.81 . The IUPAC name for this compound is tert-butyl 3- (6-chloro-2-methyl-4-pyrimidinyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22ClN3O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Intermediate Compounds
Tert-butyl derivatives, including structures similar to tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate, have been studied extensively for their role as intermediates in the synthesis of biologically active compounds.
Biological Compounds Synthesis : A study by Kong et al. (2016) discusses tert-butyl derivatives as intermediates in the synthesis of compounds like crizotinib, a biologically active compound. They developed a synthesis method using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material.
Anticancer Drug Intermediates : The study by Zhang et al. (2018) focused on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. Their research developed a high-yield synthetic method and optimized the process.
X-ray Structural Analysis : The structural properties of similar tert-butyl compounds were analyzed through X-ray studies, as described by Didierjean et al. (2004). This study provides insights into the molecular packing and hydrogen bonding patterns in these compounds, which are crucial for their biological activity.
Synthesis Optimization and Biological Evaluation
Tert-butyl derivatives have been synthesized and evaluated for various biological activities, highlighting their potential in pharmaceutical applications.
Synthesis Optimization : Wang et al. (2015) discussed the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib. Their research focused on optimizing the synthetic steps and improving yield.
Biological Activity Evaluation : A study by Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activity. This study demonstrates the potential of these compounds in developing new therapeutic agents.
Additional Synthesis and Structural Studies
Several other studies have explored the synthesis and structural properties of tert-butyl derivatives, adding to the understanding of their applications in scientific research.
Nociceptin Antagonists Synthesis : Jona et al. (2009) developed a method for synthesizing intermediates useful in the creation of nociceptin antagonists, which are potential therapeutic compounds.
Stereochemical Analysis : Moskalenko & Boev (2014) investigated the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. Their study adds to the understanding of the stereochemical properties of these compounds, which is essential for their biological activity.
properties
IUPAC Name |
tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZUAHFWQVAMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



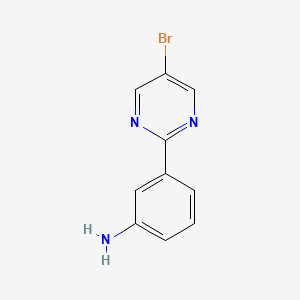
![2-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1400955.png)
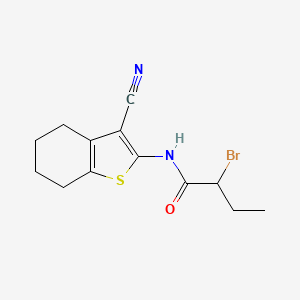


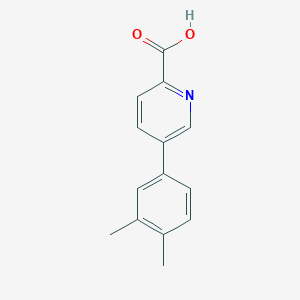

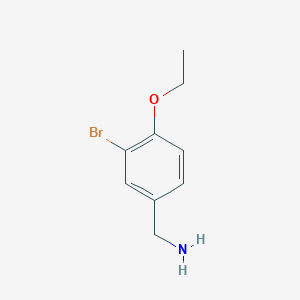

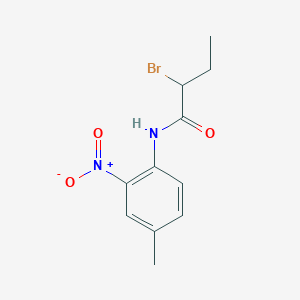
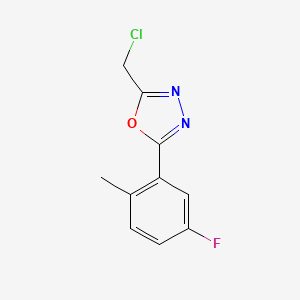
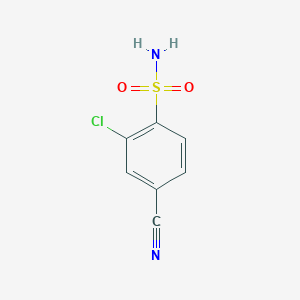
![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)
